n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine
CAS No.:
Cat. No.: VC17504589
Molecular Formula: C9H14BrNS
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrNS |
|---|---|
| Molecular Weight | 248.19 g/mol |
| IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine |
| Standard InChI | InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3 |
| Standard InChI Key | HXWPULHDBFSHNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(C)C1=CC=C(S1)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine . Its molecular formula, , reflects the presence of a bromothiophene moiety () linked to an ethyl-isopropylamine group () . The bromine atom occupies the 5-position on the thiophene ring, while the amine group is attached to the 2-position via an ethyl bridge.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)NC(C)C1=CC=C(S1)Br | |
| InChIKey | HXWPULHDBFSHNP-UHFFFAOYSA-N | |
| XLogP3 (log P) | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 3 |
The compound’s lipophilicity () suggests moderate membrane permeability, a trait relevant for drug design . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the integrity of the bromothiophene ring and amine functionality.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine typically proceeds via bromination and alkylation steps:
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Bromination of Thiophene: Thiophene undergoes electrophilic substitution at the 5-position using brominating agents like (N-bromosuccinimide) .
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Ethylation and Amination: The brominated thiophene is reacted with ethylamine derivatives under inert conditions to introduce the isopropylamine group.
Reactions are conducted in anhydrous solvents (e.g., tetrahydrofuran) at controlled temperatures (0–25°C) to minimize side products.
Chemical Reactivity
The bromine atom’s electron-withdrawing effect stabilizes carbocations during electrophilic attacks, enabling functionalization at the thiophene ring’s 3- and 4-positions . The secondary amine group participates in:
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Schiff Base Formation: Reacting with carbonyl compounds to form imines.
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Salt Formation: Protonation in acidic media to generate ammonium salts.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but miscible with organic solvents like dichloromethane and ethanol . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Computational Predictions
Density Functional Theory (DFT) calculations predict a planar thiophene ring with slight distortion due to steric effects from the ethyl-isopropylamine side chain . The HOMO-LUMO gap () suggests moderate electronic delocalization .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for:
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Antipsychotic Agents: Analogues with dopamine receptor affinity.
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Anticancer Drugs: Bromothiophene-containing kinase inhibitors .
Materials Science
Its conjugated thiophene system enables applications in:
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